molecular formula C10H16N2O3 B11891778 1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione

1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione

Cat. No.: B11891778
M. Wt: 212.25 g/mol
InChI Key: MXZHXCGJVFRBOX-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione is an organic compound with the molecular formula C10H17NO2 It is a derivative of butane-1,3-dione, featuring an azepane ring and a hydroxyimino group

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

1-(azepan-1-yl)-3-hydroxy-2-nitrosobut-2-en-1-one

InChI

InChI=1S/C10H16N2O3/c1-8(13)9(11-15)10(14)12-6-4-2-3-5-7-12/h13H,2-7H2,1H3

InChI Key

MXZHXCGJVFRBOX-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)N1CCCCCC1)N=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione typically involves the reaction of azepane with butane-1,3-dione under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydroxyimino group is introduced through a subsequent reaction involving hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The azepane ring provides structural stability and influences the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)-2-(hydroxyimino)butane-1,3-dione: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(Morpholin-1-yl)-2-(hydroxyimino)butane-1,3-dione: Contains a morpholine ring, offering different chemical properties.

Uniqueness

1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

1-(Azepan-1-yl)-2-(hydroxyimino)butane-1,3-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H17N2O3
  • CAS Number : 78553-62-5

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which can help in mitigating oxidative stress in cells.
  • Antitumor Effects : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from damage, which could have implications for neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, some proposed mechanisms include:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may reduce oxidative damage to cellular components.
  • Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell survival and apoptosis, contributing to its antitumor effects.
  • Neuroprotective Mechanisms : The compound might enhance neurotrophic factors or inhibit apoptotic pathways in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant reduction in oxidative stress markers in vitro
AntitumorInhibition of growth in breast and prostate cancer cell lines
NeuroprotectiveProtection against glutamate-induced toxicity in neuronal cultures

Case Study: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects. The compound was tested against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values indicating moderate potency compared to standard chemotherapeutics.

Case Study: Neuroprotection

In a model of glutamate-induced neurotoxicity, the administration of this compound resulted in decreased neuronal death and improved survival rates. This suggests potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease.

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